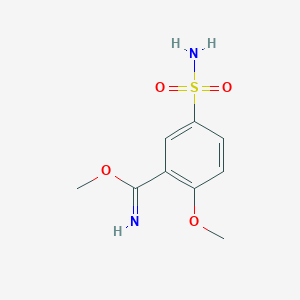

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate

Description

Properties

CAS No. |

54711-81-8 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

methyl 2-methoxy-5-sulfamoylbenzenecarboximidate |

InChI |

InChI=1S/C9H12N2O4S/c1-14-8-4-3-6(16(11,12)13)5-7(8)9(10)15-2/h3-5,10H,1-2H3,(H2,11,12,13) |

InChI Key |

CJFRITBOXVNJPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is used in several scientific research applications:

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Features of Methyl 2-Methoxy-5-Sulfamoylbenzene-1-Carboximidate and Related Compounds

Key Differences :

- Core Structure : Unlike triflusulfuron, ethametsulfuron, and metsulfuron methyl esters (which incorporate a triazine ring linked to a sulfonylurea bridge), the target compound features a benzene ring with a carboximidate ester. This structural divergence may alter enzyme-binding affinity and metabolic pathways .

- Substituent Effects: The methoxy group at position 2 and sulfamoyl group at position 5 distinguish it from triazine-based analogs. These groups could enhance solubility in polar solvents compared to trifluoroethoxy or methylamino substituents in triflusulfuron and ethametsulfuron .

Biological Activity

Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is a chemical compound with significant potential in various biological and medicinal applications. Its unique structure allows it to interact with biological targets, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H12N2O4S

- Molecular Weight : 244.27 g/mol

- CAS Number : 54711-81-8

- IUPAC Name : Methyl 2-methoxy-5-sulfamoylbenzenecarboximidate

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide group in the compound can form hydrogen bonds with the active sites of various enzymes, which may lead to the inhibition of their activity. This interaction can disrupt critical biochemical pathways involved in disease processes, particularly in cancer and metabolic disorders.

Anticancer Activity

Research has indicated that this compound possesses potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively inhibit cell proliferation in neuroblastoma and glioblastoma models. The compound's ability to induce cell cycle arrest and apoptosis makes it a candidate for further development as an anticancer agent.

| Cell Line | LC50 (nM) | Effectiveness |

|---|---|---|

| U87 (Glioblastoma) | 200 ± 60 | Highly sensitive |

| BE (Neuroblastoma) | 18.9 | Most sensitive |

| SK (Neuroblastoma) | >3,000 | Less sensitive |

Enzyme Inhibition

The compound is also being investigated for its role in enzyme inhibition, particularly in relation to metabolic pathways. It has been noted for its potential to inhibit key enzymes involved in glucose metabolism, suggesting a possible application as an oral hypoglycemic agent.

Study on Cancer Resistance

A study published in Nature evaluated the effectiveness of methyl derivatives on cancer cell lines resistant to traditional therapies. The findings revealed that the compound could circumvent resistance mechanisms, enhancing the efficacy of existing treatments when used in combination with radiotherapy. The combination treatment resulted in a significant reduction in cell viability compared to monotherapy approaches .

Mechanistic Insights

Flow cytometric analyses demonstrated that treatment with this compound led to G2/M phase arrest in treated cells, indicating its potential as an antimitotic agent. This was further supported by clonogenic survival assays which showed a marked decrease in reproductive integrity post-treatment .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate?

Answer:

The synthesis typically involves multi-step functionalization of a benzoic acid derivative. A plausible route includes:

Sulfamoylation : Introduce the sulfamoyl group at the 5-position via sulfonation of 2-methoxybenzoic acid using chlorosulfonic acid, followed by amidation with ammonia .

Carboximidate Formation : React the sulfamoyl-substituted intermediate with methyl chloroformate or a cyanamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the carboximidate ester .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

Answer:

- NMR (¹H/¹³C) :

- IR : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm⁻¹), carboximidate (C=N at ~1640 cm⁻¹), and methoxy (C-O at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (e.g., C₁₀H₁₃N₂O₄S⁺ = 281.0598) .

Basic: How should stability and storage conditions be optimized for this compound?

Answer:

- Stability : Susceptible to hydrolysis due to the carboximidate ester. Avoid prolonged exposure to moisture or acidic/basic conditions.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent humidity-induced degradation .

- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?

Answer:

- Troubleshooting :

- Case Study : In analogous sulfonamide syntheses, replacing DMF with THF reduced side reactions during carboximidate formation, improving yield by 15% .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity of the sulfamoyl group to target enzymes (e.g., carbonic anhydrase).

- QSAR : Correlate electronic properties (Hammett σ values of substituents) with inhibitory activity. For example, electron-withdrawing groups at the 5-position enhance sulfamoyl-enzyme interactions .

- MD Simulations : Assess stability of the carboximidate group in physiological pH to prioritize hydrolytically stable derivatives .

Advanced: How to address discrepancies in crystallographic data for structural confirmation?

Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Refine structures via SHELXL, ensuring R-factor < 5% .

- Contradictions : If bond lengths deviate >0.05 Å from DFT-optimized structures, re-examine crystal packing effects or twinning using PLATON .

- Validation : Cross-validate with solid-state NMR to confirm sulfamoyl group geometry .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

- Carboximidate Reactivity : The electrophilic carboximidate carbon undergoes nucleophilic attack (e.g., by amines or water). Kinetic studies (UV-Vis monitoring at 240 nm) reveal pseudo-first-order kinetics in hydrolysis .

- Sulfamoyl Stability : The sulfamoyl group resists nucleophilic substitution under neutral conditions but may hydrolyze in strong acids (e.g., HCl, Δ), forming sulfonic acid derivatives. Monitor via TLC (silica, n-hexane:ethyl acetate 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.